3-Ethylphenyl isocyanate
Overview
Description
3-Ethylphenyl isocyanate is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.1739 .
Synthesis Analysis
Isocyanates, including 3-Ethylphenyl isocyanate, can be synthesized from alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis
The IUPAC Standard InChI for 3-Ethylphenyl isocyanate is InChI=1S/C9H9NO/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
3-Ethylphenyl isocyanate has a refractive index n20/D of 1.526 (lit.), a boiling point of 104°C/40mmHg (lit.), and a density of 1.033 g/mL at 25°C (lit.) .Scientific Research Applications
Antimitotic Agents
3-Ethylphenyl isocyanate derivatives have been studied for their role in antimitotic agents. Research by Temple and Rener (1992) explored the biological activities of certain chiral isomers of ethyl carbamate derivatives, highlighting their potential in medicinal chemistry (Temple & Rener, 1992).
Bimolecular Reactions in Molecular Cages
Inokuma et al. (2011) investigated the encapsulation and reaction of substrates like ethyl isocyanate in networked molecular cages. This study offers insights into the chemoselectivity and potential applications in materials science (Inokuma et al., 2011).
Microwave Spectroscopy
The microwave spectrum of ethyl isocyanate, including 3-Ethylphenyl isocyanate, was extensively studied by Sakaizumi et al. (1976), providing crucial data for understanding its molecular structure and behavior (Sakaizumi et al., 1976).
Anionic Polymerization
Research on the anionic polymerization of isocyanates with optical functionalities, as conducted by Shin, Ahn, and Lee (2001), expands the understanding of 3-Ethylphenyl isocyanate in polymer chemistry (Shin, Ahn & Lee, 2001).
Synthesis of Benzofuro[3,2‐d]pyrimidines
Bodke and Sangapure (2003) explored the synthesis of certain benzofuran derivatives using phenyl isocyanate, which can include 3-Ethylphenyl isocyanate. This research provides insights into the synthetic applications in medicinal chemistry (Bodke & Sangapure, 2003).
Conformation of Optically Active Polyisocyanates
Maeda and Okamoto (1998) synthesized novel optically active aromatic isocyanates and studied their conformation, which is crucial for understanding the physical and chemical properties of these compounds (Maeda & Okamoto, 1998).
Copolymerization with Ethylene Oxide
Furukawa et al. (1965) investigated the copolymerization of phenyl isocyanate with ethylene oxide, which has implications in the development of new polymeric materials (Furukawa et al., 1965).
Absorption Spectra and Dissociation Energies
The study of the absorption spectra and dissociation energies of ethyl isocyanate and other isocyanates by Woo and Liu (1935) provides foundational knowledge in physical chemistry (Woo & Liu, 1935).
Infrared Spectroscopy Studies
Bion et al. (2001) conducted a study using in situ FTIR spectroscopy to understand the behavior of ethyl isocyanate on different catalysts, which is valuable for catalysis research (Bion et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-3-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFZCDLEGMEKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377810 | |
Record name | 3-Ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylphenyl isocyanate | |
CAS RN |
23138-58-1 | |
Record name | 3-Ethylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23138-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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